Ethyl 2-[benzyl(ethyl)amino]acetate
Overview
Description
“Ethyl 2-[benzyl(ethyl)amino]acetate” likely contains an ester functional group, indicated by the “ethyl acetate” portion of the name, and an amine functional group, indicated by the “amino” portion of the name . The “benzyl” portion suggests a phenyl (benzene) ring is also present .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include an ester functional group connected to an ethyl group and an amine functional group connected to a benzyl group .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds containing ester and amine functional groups can participate in a variety of reactions. Esters, for example, can undergo hydrolysis, reduction, and Grignard reactions. Amines can participate in reactions such as alkylation, acylation, and the formation of amine salts .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors influencing these properties could include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .Scientific Research Applications
Enzymatic Resolution in Drug Production
Ethyl 2-[benzyl(ethyl)amino]acetate finds application in the enzymatic resolution of compounds used in drug production. For instance, ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in the production of doxazosin mesylate, a drug, is kinetically resolved to obtain its S-enantiomer through a lipase-catalyzed transesterification reaction. This process demonstrates the compound's significance in producing enantiomerically pure substances in pharmaceuticals (Kasture et al., 2005).
Aminolysis Reactions in Chemical Synthesis
The compound also plays a role in aminolysis reactions, which are critical in chemical synthesis. For instance, aryl N-ethyl thionocarbamates undergo aminolysis with benzylamines, a reaction studied to understand the cooperative effects of atom pairs on reactivity and mechanism. Such reactions are fundamental in understanding and developing synthetic methodologies (Oh et al., 2005).
Synthesis of Novel Compounds
This compound is essential in synthesizing novel organic compounds. An example includes the synthesis of α-ketoamide derivatives, where it is used in combination with other reagents to produce new compounds with potential applications in various fields, including pharmaceuticals (El‐Faham et al., 2013).
Role in Adsorption Studies
This compound is also relevant in adsorption studies. Research involving the adsorption of acetic acid from ethyl acetate and ethanol using ion-exchange resins provides insights into the purification of organic solvents, which is crucial in various industrial applications (Anasthas & Gaikar, 2001).
Applications in Multi-Component Synthesis
It is also used in multi-component synthesis reactions. For instance, a one-pot multicomponent reaction involving aryl aldehydes and 2-amino benzimidazole in the presence of nano-Copper Y Zeolite as a catalyst, demonstrates its utility in creating complex organic compounds in a single reaction step (Kalhor, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[benzyl(ethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(11-13(15)16-4-2)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKYKXBJOFOTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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